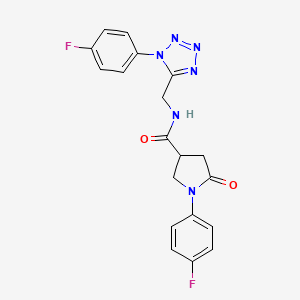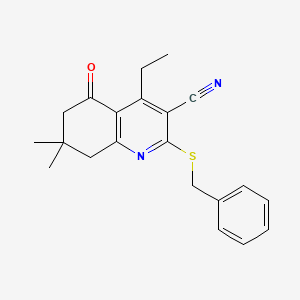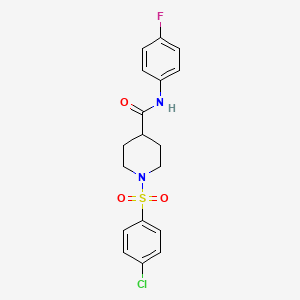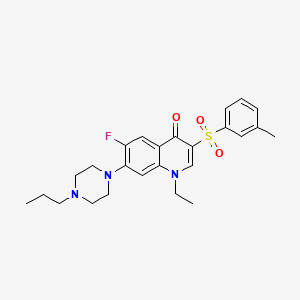
2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor of a specific protein, which is involved in various physiological and pathological processes.
Wirkmechanismus
The mechanism of action of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine involves the inhibition of a specific protein. This protein is involved in various physiological and pathological processes, including cell proliferation, inflammation, and immune response. The inhibition of this protein has been shown to have potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in scientific research. This compound has been shown to inhibit the activity of a specific protein, which is involved in various physiological and pathological processes. The inhibition of this protein has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine in lab experiments include its high potency and selectivity for the target protein. This compound has been shown to have potential therapeutic applications in various diseases, and its use in lab experiments can provide valuable insights into its mechanism of action and potential therapeutic applications.
The limitations of using this compound in lab experiments include its potential toxicity and limited solubility. This compound may require specialized handling and storage conditions, and its use in lab experiments may require additional safety precautions.
Zukünftige Richtungen
There are several future directions for the scientific research of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine. These include:
1. Further studies to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases.
2. Development of more efficient and scalable synthesis methods for this compound.
3. Investigation of the potential toxicity and safety profile of this compound in preclinical studies.
4. Development of novel formulations and delivery methods for this compound to improve its solubility and bioavailability.
5. Evaluation of the efficacy of this compound in combination with other therapeutic agents for the treatment of various diseases.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to inhibit the activity of a specific protein, which is involved in various physiological and pathological processes. The inhibition of this protein has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine involves a series of chemical reactions. The starting material is 5-bromothiophene-2-sulfonyl chloride, which is reacted with piperidine to form the intermediate product. This intermediate is then reacted with 4,6-dimethylpyrimidine to form the final product. The synthesis method has been optimized to produce high yields of the final product with high purity.
Wissenschaftliche Forschungsanwendungen
2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been shown to inhibit the activity of a specific protein, which is involved in various physiological and pathological processes. The inhibition of this protein has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Eigenschaften
IUPAC Name |
2-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-3-yl]oxy-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O3S2/c1-10-8-11(2)18-15(17-10)22-12-4-3-7-19(9-12)24(20,21)14-6-5-13(16)23-14/h5-6,8,12H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMRSCOJPZWKPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)S(=O)(=O)C3=CC=C(S3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(furan-2-yl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2853802.png)


![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2853806.png)
![1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2853807.png)

![6-[(2-Methylpropan-2-yl)oxy]pyridin-2-amine](/img/structure/B2853811.png)
![N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B2853817.png)


![ethyl 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate](/img/structure/B2853822.png)
![Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2853823.png)
![2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-phenylacetamide](/img/structure/B2853824.png)
![4-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2853825.png)
